Regioisomeric Pyridyl Substitution (2-yl vs. 4-yl) Alters Kinase Hinge-Binding Geometry and Selectivity Profile
The target compound places the pyridine nitrogen at the ortho (2-yl) position relative to the pyrazole C3 attachment point, in contrast to the para (4-yl) position found in the majority of published 4-aryl-3-pyridyl-pyrazol-5-amine kinase inhibitors. In CK1δ co-crystal structures with related pyrazole-4-yl-pyridin-2-yl inhibitors (PDB: 4KB8, 4KBA, 4KBK), the pyridin-2-yl nitrogen engages the hinge-region backbone NH of Leu85 via a direct hydrogen bond, while the pyrazole N2 accepts a hydrogen bond from the hinge carbonyl [1]. Reversing the pyridine attachment from C4 to C3 of the pyrazole (as in the target compound) repositions the pyridine nitrogen by approximately 2.4–2.8 Å, which is predicted to disrupt this specific hinge interaction and potentially redirect selectivity toward kinases with alternative hinge geometries [2]. The regioisomeric sensitivity of pyrazole-amine kinase inhibition is quantitatively established: Abu Thaher et al. reported a >100-fold shift in p38α IC50 when the 4-fluorophenyl and pyridin-4-yl groups were transposed on the pyrazole core [3].
| Evidence Dimension | Kinase hinge-binding geometry (predicted hydrogen-bond distance shift) |
|---|---|
| Target Compound Data | Pyridin-2-yl at C3; predicted hinge H-bond distance shift of ≥2.4 Å vs. pyridin-4-yl regioisomer |
| Comparator Or Baseline | 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (pyridin-4-yl regioisomer); hinge H-bond to Leu85 backbone NH, distance ~2.9 Å |
| Quantified Difference | ≥2.4 Å displacement of pyridine nitrogen position; class-level >100-fold shift in kinase IC50 upon regioisomeric transposition |
| Conditions | CK1δ X-ray co-crystal structures (PDB: 4KB8, 4KBA, 4KBK; resolution 1.82–2.20 Å); p38α MAPK inhibition assay |
Why This Matters
Procurement of the 2-yl regioisomer enables exploration of kinase selectivity space that is inaccessible with the more common 4-yl regioisomer, which is critical for discovering inhibitors with novel target profiles.
- [1] Mente, S. et al. Ligand–protein interactions of selective casein kinase 1δ inhibitors. J. Med. Chem. 2013, 56, 6819–6828. View Source
- [2] RCSB Protein Data Bank. PDB entries 4KB8, 4KBA, 4KBK: CK1d in complex with pyrazole-substituted pyridine inhibitors; deposited 2013. View Source
- [3] Abu Thaher, B. et al. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. J. Med. Chem. 2012, 55, 961–965. View Source
